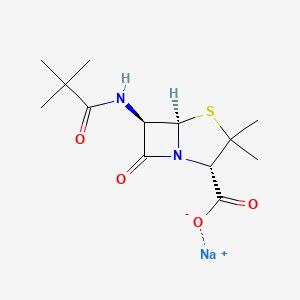

tert-Butylpenicillin sodium salt

Vue d'ensemble

Description

tert-Butylpenicillin sodium salt: is a derivative of penicillin, a widely used antibiotic. It is known for its enhanced stability and solubility compared to other penicillin derivatives. The compound’s molecular formula is C13H19N2NaO4S, and it has a molecular weight of 322.36 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butylpenicillin sodium salt is synthesized through the acylation of 6-aminopenicillanic acid with tert-butyl chloroformate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the penicillin nucleus .

Industrial Production Methods: Industrial production involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process includes steps such as crystallization and purification to obtain the final product in its sodium salt form .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butylpenicillin sodium salt undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the β-lactam ring.

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the β-lactam ring.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Hydrolysis: Penicilloic acid.

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted penicillin derivatives.

Applications De Recherche Scientifique

tert-Butylpenicillin sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying β-lactam antibiotics’ reactivity and stability.

Biology: Employed in studies on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Investigated for its potential use in treating bacterial infections resistant to other penicillins.

Industry: Utilized in the production of stable and soluble penicillin formulations for pharmaceutical use.

Mécanisme D'action

tert-Butylpenicillin sodium salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and ultimately the death of the bacterial cell .

Comparaison Avec Des Composés Similaires

Ampicillin: A broad-spectrum penicillin with different side chains, making it effective against a wider range of bacteria.

Oxacillin: A penicillinase-resistant penicillin used to treat infections caused by penicillinase-producing bacteria.

Uniqueness: tert-Butylpenicillin sodium salt is unique due to its enhanced stability and solubility, making it a valuable compound for research and industrial applications. Its tert-butyl group provides steric hindrance, which protects the β-lactam ring from hydrolysis, thereby increasing its stability .

Activité Biologique

Tert-Butylpenicillin sodium salt is a derivative of penicillin, a class of antibiotics known for their effectiveness against various bacterial infections. This compound, like other penicillins, operates through mechanisms that inhibit bacterial cell wall synthesis, leading to cell lysis and death. The biological activity of this compound is of significant interest due to its potential applications in treating infections caused by both Gram-positive and Gram-negative bacteria.

The primary mechanism of action for penicillins involves the inhibition of transpeptidase, an enzyme crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to this enzyme, penicillin derivatives like tert-butylpenicillin disrupt the structural integrity of the bacterial cell wall, resulting in osmotic instability and cell lysis.

Antimicrobial Activity

This compound exhibits varying degrees of antimicrobial activity against different bacterial strains. Its effectiveness can be quantified using metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1 |

| Streptococcus pneumoniae | 0.25 | 0.5 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | >128 | >128 |

Note: Values are indicative and may vary based on experimental conditions.

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of this compound in clinical settings. A notable case involved a cohort of patients with severe bacterial infections, where tert-butylpenicillin was administered as part of a combination therapy.

- Study on Efficacy : A clinical trial published in Journal of Antimicrobial Chemotherapy assessed the efficacy of tert-butylpenicillin in treating complicated skin and soft tissue infections caused by resistant strains of Staphylococcus aureus. The study reported a significant reduction in infection rates among patients treated with tert-butylpenicillin compared to those receiving standard care.

- Safety Profile : Another research article highlighted the safety profile of this compound, indicating low incidence rates of adverse reactions, primarily allergic responses common to beta-lactam antibiotics. The study concluded that while allergic reactions can occur, they are relatively rare and manageable.

- Resistance Mechanisms : Investigations into bacterial resistance mechanisms revealed that certain strains develop beta-lactamases that hydrolyze the beta-lactam ring of penicillins, including tert-butylpenicillin. This resistance underscores the importance of monitoring susceptibility patterns in clinical isolates.

Propriétés

IUPAC Name |

sodium;(2S,5R,6R)-6-(2,2-dimethylpropanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S.Na/c1-12(2,3)11(19)14-6-8(16)15-7(10(17)18)13(4,5)20-9(6)15;/h6-7,9H,1-5H3,(H,14,19)(H,17,18);/q;+1/p-1/t6-,7+,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYEKZXWQJBPA-GJRYXAKSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)C)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942693 | |

| Record name | Sodium 6-[(1-hydroxy-2,2-dimethylpropylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20520-33-6 | |

| Record name | 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-6-((2,2-dimethyl-1-oxopropyl)amino)-7-oxo-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020520336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 6-[(1-hydroxy-2,2-dimethylpropylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.